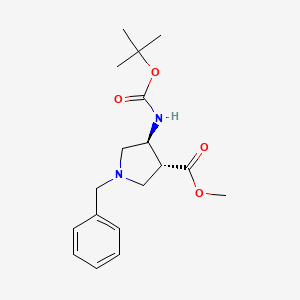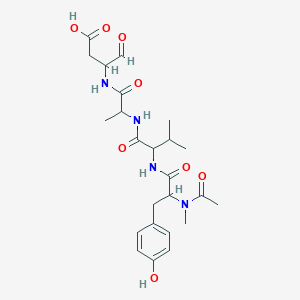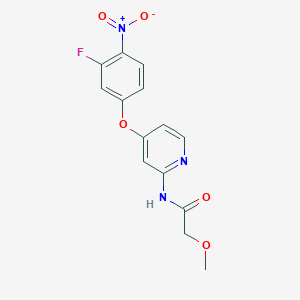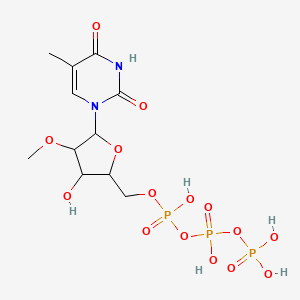
trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-メチル 1-ベンジル-4-((tert-ブトキシカルボニル)アミノ)ピロリジン-3-カルボン酸メチル: は、分子式C18H26N2O4の化学化合物です。これは、5員環の窒素含有ヘテロ環であるピロリジンの誘導体です。この化合物は、有機合成の中間体として頻繁に使用されており、医薬品化学や材料科学など、さまざまな分野で応用されています。
準備方法
合成経路と反応条件: trans-メチル 1-ベンジル-4-((tert-ブトキシカルボニル)アミノ)ピロリジン-3-カルボン酸メチルの合成は、通常、以下の手順を伴います。
ピロリジン環の形成: ピロリジン環は、適切な出発物質を含む環化反応によって合成できます。
ベンジル基の導入: ベンジル基は、求核置換反応を介して導入されます。
アミノ基の保護: アミノ基は、tert-ブトキシカルボニル(Boc)を使用して保護され、望ましくない副反応を防ぎます。
エステル化: カルボン酸基は、メタノールと酸触媒を使用してエステル化反応によって導入されます。
工業生産方法: この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産用に最適化されています。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、高収率と純度を確保するための効率的な精製技術が含まれます。
化学反応の分析
反応の種類:
酸化: この化合物は、特にベンジル基で酸化反応を起こし、ベンズアルデヒド誘導体の生成につながる可能性があります。
還元: 還元反応は、エステル基を標的にして、アルコールに変換できます。
置換: この化合物は、特にベンジルおよびピロリジン位置で求核置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 水素化ナトリウム(NaH)やtert-ブトキシドカリウム(KOtBu)などの求核剤が頻繁に使用されます。
主な生成物:
酸化: ベンズアルデヒド誘導体。
還元: アルコール誘導体。
置換: さまざまな置換されたピロリジンおよびベンジル誘導体。
科学研究アプリケーション
化学:
- 複雑な有機分子の合成の中間体として使用されます。
- 新しい合成方法の開発に使用されます。
生物学:
- 生物活性化合物の合成における構成要素としての可能性が調査されています。
- 生物学的巨大分子との相互作用が研究されています。
医学:
- 創薬と開発における潜在的な用途が探求されています。
- 医薬品中間体の合成に使用されています。
産業:
- 特殊化学品と材料の生産に適用されます。
- 新しいポリマーと先進材料の開発に使用されます。
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
- Utilized in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new polymers and advanced materials.
作用機序
trans-メチル 1-ベンジル-4-((tert-ブトキシカルボニル)アミノ)ピロリジン-3-カルボン酸メチルの作用機序は、さまざまな分子標的との相互作用に関与しています。Boc保護されたアミノ基は、酸性条件下で脱保護して遊離アミンを明らかにすることができ、その後、さらなる化学反応に関与できます。エステル基も加水分解して対応するカルボン酸を形成することができ、酵素やその他の生体分子と相互作用できます。
類似の化合物との比較
類似の化合物:
- trans-メチル 1-ベンジル-4-(トリフルオロメチル)ピロリジン-3-カルボン酸メチル
- trans-メチル 4-(4-フルオロフェニル)ピロリジン-3-カルボン酸塩酸塩
比較:
- trans-メチル 1-ベンジル-4-(トリフルオロメチル)ピロリジン-3-カルボン酸メチル: この化合物は、Boc保護されたアミノ基の代わりにトリフルオロメチル基を含んでおり、反応性と用途を大幅に変更する可能性があります。
- trans-メチル 4-(4-フルオロフェニル)ピロリジン-3-カルボン酸塩酸塩: フルオロフェニル基と塩酸塩の形態の存在は、trans-メチル 1-ベンジル-4-((tert-ブトキシカルボニル)アミノ)ピロリジン-3-カルボン酸メチルと比較して、溶解度と生物活性を影響を与える可能性があります。
結論
trans-メチル 1-ベンジル-4-((tert-ブトキシカルボニル)アミノ)ピロリジン-3-カルボン酸メチルは、さまざまな科学分野で重要な用途を持つ多用途な化合物です。そのユニークな構造により、幅広い化学反応に参加することができ、有機合成における貴重な中間体となっています。
類似化合物との比較
- trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
Comparison:
- trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: This compound contains a trifluoromethyl group instead of the Boc-protected amino group, which can significantly alter its reactivity and applications.
- trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride: The presence of a fluorophenyl group and hydrochloride salt form can influence its solubility and biological activity compared to trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis
特性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
methyl (3R,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m1/s1 |
InChIキー |
MDCRPZPQWWVTKY-HUUCEWRRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)



![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)

![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)



